4-Ethynylmorpholine
Overview
Description
Synthesis Analysis
The synthesis of morpholines, including 4-Ethynylmorpholine, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular formula of this compound is C6H9NO . Its molecular weight is 111.14 g/mol .Scientific Research Applications
Synthesis and Antimicrobial Activity
4-Ethynylmorpholine and its derivatives have been explored for their potential in synthesizing new bioactive molecules. Research has focused on developing these compounds with antimicrobial properties. For example, the synthesis of thiomorpholine derivatives, which are structurally similar to this compound, demonstrated antimicrobial activity. This area of research is significant in the development of new therapeutic agents with potential applications in treating microbial infections (D. Kardile & N. Kalyane, 2010).
Antibiotic Modulation
Another application in the field of medicinal chemistry is the modulation of antibiotic activity against multidrug-resistant strains. Compounds like 4-(Phenylsulfonyl) morpholine, which are related to this compound, have been studied for their ability to enhance the effectiveness of antibiotics against resistant bacterial strains. This suggests a potential role for this compound derivatives in addressing the growing challenge of antibiotic resistance (M. A. Oliveira et al., 2015).
Anticancer Research
Research into this compound derivatives has also extended into the realm of cancer treatment. For instance, studies on the cytotoxicity of certain derivatives against cancer cells have been conducted. This research aims to develop novel therapeutic agents that can effectively target cancer cells while minimizing side effects. The findings from these studies contribute to the broader understanding of how structural modifications in compounds like this compound can influence their therapeutic potential in oncology (D. Ryan et al., 2001).
Safety and Hazards
The safety data sheet for N-Ethylmorpholine, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable, toxic in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or inhaled .
Mechanism of Action
Target of Action
It is structurally similar to ethylmorphine , which is known to target opioid receptors, particularly the mu-opioid receptor . These receptors play a crucial role in pain perception, reward, and addictive behaviors .
Mode of Action
Ethylmorphine is metabolized by the liver enzyme cytochrome P450 2D6 to morphine , which predominantly interacts with the opioid mu-receptor . These mu-binding sites are discretely distributed in the human brain, with high densities in certain areas .
Biochemical Pathways
Ethylmorphine, for instance, is metabolized to morphine, which is known to affect various biochemical pathways related to pain perception and reward mechanisms .
Result of Action
Based on the effects of similar compounds, it may have analgesic effects due to its potential interaction with opioid receptors .
Properties
IUPAC Name |
4-ethynylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-7-3-5-8-6-4-7/h1H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUHWQJIDCNHQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CN1CCOCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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